N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide is a structurally complex acetamide derivative featuring a methoxy-substituted phenyl ring linked to a hexahydroazepino[2,1-b]quinazolinone moiety via an acetamide bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive heterocyclic compounds reported in marine actinomycetes and plant-derived biomolecules, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of such compounds typically involves multi-step strategies, including cyclization reactions to form fused heterocyclic systems and coupling of acetamide precursors.
Properties
Molecular Formula |
C24H26N4O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide |
InChI |
InChI=1S/C24H26N4O5/c1-15(29)25-16-7-10-21(32-2)20(12-16)27-23(30)14-33-17-8-9-19-18(13-17)24(31)28-11-5-3-4-6-22(28)26-19/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,25,29)(H,27,30) |
InChI Key |
RIDBMXLQQXTAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide typically involves multiple steps, including the formation of the hexahydroazepinoquinazolin core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Hexahydroazepinoquinazolin Core: This step often involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may serve as a probe to study biological processes, particularly those involving its specific functional groups.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other acetamide derivatives highlight key differences in bioactivity, solubility, and target specificity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Structural Complexity and Bioactivity: The target compound’s azepinoquinazolinone moiety distinguishes it from simpler triazole or thiadiazole derivatives. Larger fused-ring systems may enhance binding affinity to biological targets (e.g., kinases or DNA enzymes) but could reduce solubility compared to smaller heterocycles .
Synthetic Challenges: Cyclization steps for azepinoquinazolinone synthesis likely require stringent conditions (e.g., high-temperature reflux or catalysis) compared to triazole/thiadiazole formation .
Bioactivity Trends: Thiadiazole and triazole derivatives exhibit pronounced antimicrobial activity, while imidazoquinazolines and pyrazolyl compounds are linked to anticancer and anti-inflammatory effects. The target compound’s bioactivity may depend on the electronic effects of its oxy-substituted azepinoquinazolinone group .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide (CAS Number: 1401567-52-9) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.5 g/mol. Its structure features an acetylamino group and a methoxyphenyl moiety linked to a hexahydroazepinoquinazolin derivative.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O5 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1401567-52-9 |
The biological activity of this compound involves its interaction with various biological targets:
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit specific enzymes linked to cancer progression and inflammatory responses.
- Cellular Uptake : Its lipophilic nature suggests enhanced cellular permeability, facilitating its uptake in target tissues.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells.
- Apoptotic Pathway Activation : It activates caspase cascades leading to programmed cell death.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers (caspase activation).
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated decreased angiogenesis and increased necrosis within tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
